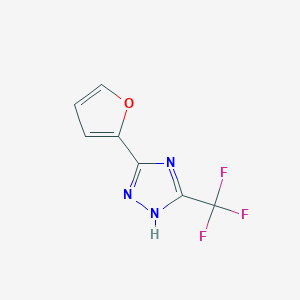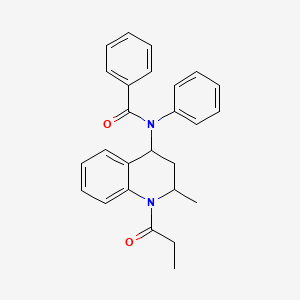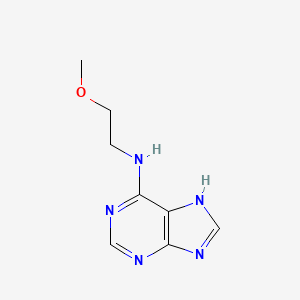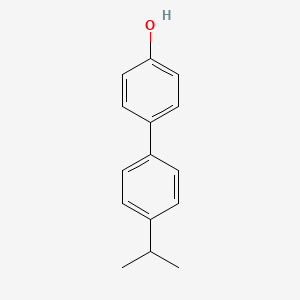
3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑是一种杂环化合物,其特征在于一个被呋喃环和三氟甲基取代的三唑环。
准备方法
合成路线和反应条件
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑的合成通常涉及在特定条件下适当前体的环化。一种常见的方法包括 2-呋喃基肼与三氟乙酸和适当的醛或酮反应。该反应通常在乙酸或硫酸等催化剂存在下进行,并将混合物加热以促进环化并形成三唑环。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高工艺的效率和产率。此外,还采用重结晶或色谱等纯化技术以获得高纯度的目标产物。
化学反应分析
反应类型
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑可以进行各种化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃衍生物。
还原: 三唑环可以在特定条件下被还原以生成相应的胺。
取代: 三氟甲基可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,呋喃环的氧化可能生成呋喃-2,5-二羧酸,而三唑环的还原可以生成相应的胺。
科学研究应用
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑在科学研究中具有多种应用:
化学: 用作有机合成中构建更复杂分子的构建块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医药: 由于其独特的化学结构和生物活性,被探索为潜在的药物候选者。
工业: 用于开发具有特定特性的新材料,例如聚合物或涂层。
作用机制
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。
相似化合物的比较
类似化合物
3-(2-呋喃基)-2-丙烯基三氟甲基苯胺: 这些化合物共用呋喃和三氟甲基基团,但在整体结构上有所不同。
3-(2-呋喃基)酞类: 这些化合物也包含呋喃环,但具有不同的官能团和结构特征。
独特性
3-(2-呋喃基)-5-(三氟甲基)-4H-1,2,4-三唑的独特之处在于同时存在三唑环和三氟甲基基团,这赋予了其独特的化学和生物学特性。
属性
分子式 |
C7H4F3N3O |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13) |
InChI 键 |
ANICTIVQXCTYBA-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C2=NNC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)



![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)

![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

